Bis(butylthio)mercury

Description

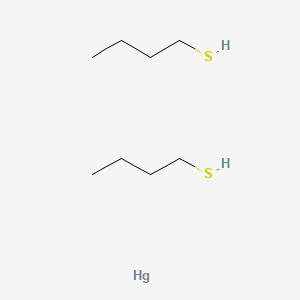

Bis(butylthio)mercury is an organomercury compound characterized by two butylthio (C₄H₉S⁻) groups bonded to a central mercury atom. Its molecular formula is Hg(SC₄H₉)₂. Organomercury compounds with sulfur-based ligands are notable for their stability and applications in catalysis, material science, and organic synthesis . The butylthio groups impart unique steric and electronic properties, influencing reactivity and solubility. Synthesis typically involves alkylation of mercury(II) precursors with thiols or thiolates. For example, analogous methods are employed in the preparation of 2,4-bis(butylthio)thieno[2,3-d]pyrimidine, where alkylation with 1-bromobutane is a critical step .

Properties

CAS No. |

23601-34-5 |

|---|---|

Molecular Formula |

C8H20HgS2 |

Molecular Weight |

381.0 g/mol |

IUPAC Name |

butane-1-thiol;mercury |

InChI |

InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3; |

InChI Key |

AEJVHAVTEZQTOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS.CCCCS.[Hg] |

Related CAS |

109-79-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:

Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.

Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.

Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Isolation and Purification: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(butylthio)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.

Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.

Substitution: The butylthio groups can be substituted with other thiol groups or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Mercury sulfide and butyl sulfoxide.

Reduction: Elemental mercury and butylthiol.

Substitution: New organomercury compounds with different thiol or ligand groups.

Scientific Research Applications

Bis(butylthio)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.

Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.

Mechanism of Action

The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis: Bis(butylthio)mercury shares alkylation strategies with sulfur-containing heterocycles like thienopyrimidines . However, its synthesis requires careful handling due to mercury’s toxicity.

- Stability : Mercury-thiolate bonds (Hg-S) are generally more stable than Hg-O or Hg-N bonds, as seen in bis(2-mercaptobenzimidazole)mercury(II) complexes .

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn from related compounds:

| Property | This compound (Inferred) | Methylmercury | Phenylmercury acetate |

|---|---|---|---|

| Melting Point | ~100–150°C (estimated) | −43°C (liquid) | 149–153°C |

| Solubility | Low in water; soluble in organics | Lipophilic | Moderate in water |

| Stability | Air-stable (Hg-S bond inertness) | Degrades under UV | Light-sensitive |

| Toxicity (LD₅₀, oral) | High (mercury typical) | 0.1–1 mg/kg (rats) | 30–40 mg/kg (rats) |

Notes:

Toxicity and Environmental Impact

While specific toxicological data for this compound are scarce, organomercury compounds are universally hazardous. However, mercury’s persistence in ecosystems necessitates caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.